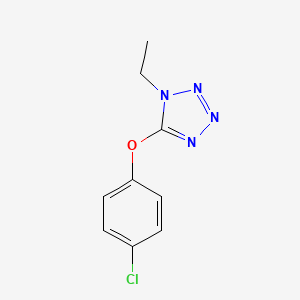

5-(4-chlorophenoxy)-1-ethyl-1H-tetrazole

Description

Properties

IUPAC Name |

5-(4-chlorophenoxy)-1-ethyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4O/c1-2-14-9(11-12-13-14)15-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCWNUXGKKXDSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=N1)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 4 Chlorophenoxy 1 Ethyl 1h Tetrazole

Established Synthetic Pathways for 1,5-Disubstituted Tetrazoles Relevant to the Compound

The construction of the 1,5-disubstituted tetrazole core is primarily achieved through well-established synthetic routes that offer reliability and versatility. These methods include classical cycloaddition reactions and modern multicomponent strategies, which can be adapted to introduce the specific substituents found in the target compound.

[3+2] Cycloaddition Reactions Involving Azides and Nitriles

The [3+2] cycloaddition, or Huisgen 1,3-dipolar cycloaddition, between an azide (B81097) and a nitrile is the most fundamental and widely employed method for forming the tetrazole ring. nih.govmdpi.comresearchgate.net This reaction involves the combination of an azide source, typically sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃), with a nitrile-containing compound to construct the 5-membered heterocyclic ring.

However, the reaction often requires a high activation energy, necessitating the use of catalysts or harsh conditions like high temperatures. nih.govacs.org To circumvent these challenges, various homogeneous and heterogeneous catalysts have been developed to promote the reaction under milder conditions. nih.govacs.org Lewis acids such as zinc, copper, and cobalt salts are commonly used to activate the nitrile substrate, thereby facilitating the cycloaddition. nih.govacs.orgorganic-chemistry.org For instance, cobalt(II) complexes have been shown to efficiently catalyze the cycloaddition of sodium azide to organonitriles, proceeding through a mechanism involving the formation of a cobalt(II)-diazido intermediate. nih.govacs.org

Table 1: Catalytic Systems for [3+2] Cycloaddition of Nitriles and Azides

| Catalyst System | Nitrile Substrate | Azide Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| ZnCl₂ | Aromatic Nitriles | NaN₃ | Water | Reflux | High | nih.gov |

| Cobalt(II) Complex | Aryl Nitriles | NaN₃ | DMSO | 110 | up to 99% | nih.govacs.org |

| Silica (B1680970) Sulfuric Acid | Various Nitriles | NaN₃ | DMF | Not specified | 72-95% | nih.gov |

| Iodine | Organic Nitriles | NaN₃ | Not specified | Not specified | Good | organic-chemistry.org |

Multicomponent Reactions for the Construction of Tetrazole Scaffolds

Multicomponent reactions (MCRs) provide a powerful and efficient pathway to complex molecules like 1,5-disubstituted tetrazoles in a single synthetic operation. nih.govacs.orgbenthamdirect.com The Ugi-azide four-component reaction (UA-4CR) is a prominent example, combining an aldehyde, an amine, an isocyanide, and an azide source (typically TMSN₃) to directly yield a 1,5-disubstituted tetrazole. mdpi.com

This strategy is highly convergent and atom-economical, allowing for the rapid generation of diverse libraries of tetrazole derivatives by simply varying the starting components. nih.govbeilstein-journals.org The reaction proceeds through the formation of an α-amino nitrile intermediate, which then undergoes an intramolecular cycloaddition with the azide. This methodology is particularly relevant for the synthesis of 5-(4-chlorophenoxy)-1-ethyl-1H-tetrazole, as ethylamine could be used as the amine component to directly install the N1-ethyl group, while other components would be chosen to build the remainder of the structure. beilstein-journals.org

Table 2: Substrate Scope in Ugi-Azide Multicomponent Reactions

| Aldehyde | Amine | Isocyanide | Azide Source | Product | Reference |

| Benzaldehyde | Aniline | tert-Butyl isocyanide | TMSN₃ | 1-tert-Butyl-5-(phenylamino(phenyl)methyl)-1H-tetrazole | acs.org |

| Isobutyraldehyde | Benzylamine | Cyclohexyl isocyanide | TMSN₃ | 1-Cyclohexyl-5-(1-(benzylamino)-2-methylpropyl)-1H-tetrazole | nih.gov |

| Formaldehyde | Ethylamine | Various Isocyanides | TMSN₃ | 1-Ethyl-5-substituted-1H-tetrazoles | mdpi.com |

Strategies for Introducing 1-Ethyl and 5-(4-chlorophenoxy) Substituents

The specific synthesis of this compound requires targeted strategies for the introduction of its two distinct substituents.

Introduction of the 5-(4-chlorophenoxy) group: This moiety can be installed by using a precursor that already contains the aryloxy group. A common method involves the reaction of a cyanate or a related species with an azide. For example, 5-aryloxytetrazoles can be synthesized from the reaction of aryl cyanates (ArO-CN) with sodium azide. Alternatively, a key intermediate, 5-chloro-1H-tetrazole, can undergo a nucleophilic aromatic substitution (SNAr) reaction with 4-chlorophenol in the presence of a base to form the desired C-O linkage.

Introduction of the 1-Ethyl group: The N-alkylation of a pre-formed tetrazole ring is a standard and effective method. nih.gov Starting with 5-(4-chlorophenoxy)-1H-tetrazole, the ethyl group can be introduced by reaction with an ethylating agent such as ethyl iodide, ethyl bromide, or diethyl sulfate. This reaction is typically carried out in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as acetone or DMF. nih.gov It is important to note that N-alkylation can produce a mixture of N1 and N2 isomers, requiring chromatographic separation to isolate the desired 1,5-disubstituted product.

An alternative, more convergent approach is the use of an Ugi-azide MCR where ethylamine is employed as the amine component, which directly incorporates the ethyl group at the N1 position. mdpi.com

Novel Catalytic Systems and Green Chemistry Approaches in Tetrazole Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for tetrazole synthesis. This includes the use of heterogeneous catalysts and the exploration of solvent-free reaction conditions. dntb.gov.ua

Development and Application of Heterogeneous Catalysis for Aryloxytetrazole Formation

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling, and reduced waste generation. researchgate.net Several solid-supported catalysts have been successfully applied to the synthesis of tetrazoles, including aryloxytetrazoles.

Examples of effective heterogeneous catalysts include:

Silica Sulfuric Acid (SSA): A solid acid catalyst that has been shown to be effective in the [3+2] cycloaddition of nitriles and sodium azide. nih.gov

Nano-TiCl₄·SiO₂: This solid Lewis acid serves as a highly efficient and reusable catalyst for preparing 5-substituted 1H-tetrazoles from nitriles and sodium azide in good yields. scielo.org.za

Magnesium Hydrogen Sulfate (Mg(HSO₄)₂) and Alumina Sulfuric Acid (Al₂O₃-SO₃H): These have been specifically used for the eco-friendly preparation of 5-aryloxytetrazoles under solvent-free conditions, demonstrating their utility for synthesizing compounds structurally related to the target molecule. researchgate.net

These catalysts facilitate the reaction by activating the nitrile group, are easily recovered by simple filtration, and can often be reused multiple times without a significant loss of activity. researchgate.netscielo.org.za

Exploration of Solvent-Free Reaction Conditions and Optimized Methodologies

Eliminating volatile organic solvents is a primary goal of green chemistry. benthamdirect.com Solvent-free synthesis of tetrazoles has been achieved using techniques such as grinding reactants together or employing microwave irradiation. researchgate.net These methods often lead to shorter reaction times, higher yields, and simplified workup procedures. researchgate.net

For example, the synthesis of 1,5-fused tetrazoles has been accomplished by simply grinding a cyclic ketone with sodium azide and aluminum chloride at 50°C, with the reaction completing in minutes. researchgate.net Similarly, heterogeneous catalysts like Mg(HSO₄)₂ have been successfully used to prepare 5-aryloxytetrazoles under solvent-free conditions, highlighting a direct green route to key precursors of the title compound. researchgate.net These optimized, solvent-free methodologies reduce environmental impact and operational costs, making them attractive for both academic and industrial applications. dntb.gov.uaresearchgate.net

Regioselectivity and Stereochemical Control in the Synthesis of this compound Derivatives

The synthesis of 1,5-disubstituted tetrazoles, such as this compound, presents a challenge in controlling regioselectivity. The alkylation of 5-substituted tetrazoles can lead to the formation of two possible isomers, the 1,5- and 2,5-disubstituted products. The ratio of these isomers is influenced by several factors including the nature of the substituent at the 5-position, the alkylating agent, and the reaction conditions.

While specific studies on the regioselective synthesis of this compound are not extensively detailed in the reviewed literature, general principles of tetrazole chemistry can be applied. The synthesis of the precursor, 5-(4-chlorophenoxy)-1H-tetrazole, can be achieved through the cycloaddition of 4-chlorophenoxy cyanide with an azide source. Subsequent N-ethylation would then lead to the target compound. The choice of the ethylating agent and reaction conditions is crucial for directing the substitution to the N-1 position. For instance, the use of specific catalysts or reaction media can favor the formation of one regioisomer over the other.

Stereochemical control becomes critical when introducing chiral centers into the derivatives of this compound. This is particularly relevant in the synthesis of novel analogues with potential biological activity, where specific stereoisomers may exhibit different pharmacological profiles. Asymmetric synthesis of tetrazole derivatives can be achieved using chiral catalysts or by employing chiral starting materials. For instance, multicomponent reactions utilizing chiral catalysts have been shown to produce chiral tetrazoles with high enantioselectivity.

Table 1: Factors Influencing Regioselectivity in Tetrazole Alkylation

| Factor | Influence on Regioselectivity |

| Substituent at C5 | Electronic and steric properties of the 5-substituent can direct the incoming alkyl group to either N1 or N2. |

| Alkylating Agent | The nature of the alkylating agent (e.g., ethyl iodide, diethyl sulfate) can affect the product ratio. |

| Reaction Conditions | Solvent, temperature, and the presence of a base or catalyst can significantly alter the regiochemical outcome. |

| Counterion | In the case of using a tetrazolate salt, the nature of the counterion can influence the site of alkylation. |

Chemical Reactivity and Derivatization Studies of the this compound Scaffold

The this compound scaffold possesses several sites for chemical modification, allowing for the exploration of its chemical reactivity and the synthesis of a diverse range of derivatives. The tetrazole ring itself is generally stable, but the substituents at the 1- and 5-positions offer avenues for functionalization.

Investigation of Functional Group Transformations and Side Reactions

The 4-chlorophenoxy group at the 5-position is a key site for functional group transformations. The chlorine atom can be substituted through nucleophilic aromatic substitution reactions, allowing for the introduction of various functionalities such as amino, alkoxy, or cyano groups. However, these reactions may require harsh conditions and can be accompanied by side reactions, such as cleavage of the ether linkage or degradation of the tetrazole ring.

The ethyl group at the N-1 position is generally stable but can potentially be modified. For instance, oxidation of the ethyl group could introduce a hydroxyl or carbonyl functionality, providing a handle for further derivatization. It is important to consider that such transformations might also affect the stability of the tetrazole ring.

During the synthesis and derivatization of this compound, several side reactions can occur. In the initial tetrazole formation, incomplete cycloaddition can lead to the presence of unreacted nitrile and azide starting materials. During N-alkylation, the formation of the undesired N-2 isomer is a common side reaction. Furthermore, harsh reaction conditions can lead to the decomposition of the tetrazole ring, which is known to be sensitive to strong acids, bases, and high temperatures.

Design and Preparation of Novel Analogues for Focused Academic Exploration

The design and synthesis of novel analogues of this compound are driven by the desire to explore structure-activity relationships in various academic contexts, including medicinal chemistry and materials science. By systematically modifying the scaffold, researchers can investigate the impact of different functional groups on the compound's properties.

For academic exploration, novel analogues can be designed by:

Modification of the Phenoxy Ring: Introducing different substituents on the phenyl ring of the phenoxy group can modulate the electronic and steric properties of the molecule. This can include electron-donating or electron-withdrawing groups at various positions.

Variation of the N-1 Substituent: Replacing the ethyl group with other alkyl or aryl groups can influence the lipophilicity and conformational flexibility of the molecule.

Introduction of Functional Groups: Incorporating reactive functional groups, such as esters, amides, or other heterocyclic rings, can provide sites for further conjugation or allow for the exploration of new chemical space.

The preparation of these novel analogues often involves multi-step synthetic sequences, building upon the fundamental reactions for tetrazole synthesis and derivatization. The development of efficient and selective synthetic routes is a key aspect of this research.

Table 2: Examples of Designed Analogues for Academic Exploration

| Analogue Type | Rationale for Design | Potential Area of Exploration |

| Analogues with varied substituents on the phenoxy ring | To study the effect of electronic properties on biological activity or material properties. | Medicinal Chemistry, Materials Science |

| Analogues with different N-1 alkyl chains | To investigate the influence of lipophilicity and steric bulk on receptor binding or physical properties. | Drug Discovery, Polymer Chemistry |

| Analogues incorporating additional heterocyclic moieties | To explore novel chemical space and potential for enhanced biological interactions or unique material characteristics. | Bioorganic Chemistry, Supramolecular Chemistry |

| Chiral analogues with stereocenters in the N-1 or C-5 substituent | To investigate stereoselective interactions with biological targets. | Asymmetric Synthesis, Pharmacology |

Molecular and Cellular Mechanistic Investigations of 5 4 Chlorophenoxy 1 Ethyl 1h Tetrazole Analogues

Exploration of Molecular Targets and Binding Interactions

The biological activity of 5-(4-chlorophenoxy)-1-ethyl-1H-tetrazole and its analogues is predicated on their ability to interact with specific molecular targets, thereby modulating their function. This section delves into the enzymatic and receptor-level interactions that have been investigated for this class of compounds.

Cytochrome P450 (CYP) Inhibition: The cytochrome P450 family of enzymes plays a crucial role in the metabolism of a wide array of xenobiotics and endogenous compounds. mdpi.com The potential for drug-drug interactions necessitates the study of the inhibitory effects of new chemical entities on CYP enzymes. nih.gov While direct studies on this compound are limited, the phenoxy moiety suggests a potential for interaction with CYP isoforms, particularly CYP1A1, CYP1A2, and CYP1B1, which are known to metabolize aromatic compounds. nih.gov The nature and position of substituents on the phenyl ring can significantly influence the inhibitory potency and selectivity. For instance, a highly selective P450 1B1 inhibitor, 5-hydroxy-4'-propargyloxyflavone, has been identified. nih.gov

Tubulin Polymerization Inhibition: Several tetrazole derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division, making them attractive anticancer agents. nih.govnih.gov These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest. mdpi.comnih.gov For example, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles were designed as microtubule destabilizers. mdpi.com Docking studies of these analogues revealed that the tetrazole ring plays a crucial role in binding to the colchicine site, forming hydrogen bonds with residues such as Asnβ258 and Lysβ352. mdpi.com The table below summarizes the tubulin polymerization inhibitory activity of some tetrazole analogues.

| Compound/Analogue | Target | Activity (IC₅₀) | Reference |

| 1-(3,4,5-Trimethoxyphenyl)-5-(4-ethoxyphenyl)-1H-tetrazole | Tubulin Polymerization | Not specified, low nanomolar | mdpi.com |

| 5-(5-(2,6-dichloropyridin-4-yl)-1H-tetrazol-1-yl)-1-methyl-1H-indole | Tubulin Polymerization | 45 nM (HeLa cells) | nih.gov |

| Naphthalene-thiazole derivative (St. 54) | Tubulin Polymerization | ~8 µM | mdpi.com |

| Naphthalene-thiazole derivative (St. 55) | Tubulin Polymerization | 3.3 µM | mdpi.com |

| Arylthioindole derivative (St. 14) | Tubulin Polymerization | 1.6 µM | mdpi.com |

| Arylthioindole derivative (St. 17) | Tubulin Polymerization | 0.67 µM | mdpi.com |

Histone Demethylase (KDM) Inhibition: Histone demethylases are epigenetic modifiers that play a critical role in gene regulation and are implicated in various diseases, including cancer. nih.gov Tetrazole-containing compounds have emerged as a new class of inhibitors for these enzymes. Specifically, tetrazolylhydrazides have been identified as selective, fragment-like inhibitors of the JumonjiC-domain-containing histone demethylase KDM4A. mdpi.com The tetrazole moiety in these inhibitors acts as a bioisostere for the carboxylate group of the natural cofactor, 2-oxoglutarate, and is crucial for binding to the active site. researchgate.net Structural studies have confirmed the binding mode of tetrazolylhydrazide inhibitors to KDM4D. researchgate.net The table below presents the inhibitory activity of some tetrazole analogues against histone demethylases.

| Compound/Analogue | Target | Activity (IC₅₀) | Reference |

| 2-(1H-tetrazol-5-yl)acetohydrazide | KDM4A | 46.6 µM (FDH-coupled assay), 2.4 µM (antibody-based assay) | mdpi.com |

| KDM4D-IN-10r | KDM4D | 0.41 µM | probechem.com |

| KDM5A-IN-50 (pan-KDM5 inhibitor) | KDM5A/KDM5B/KDM5C | 45/56/55 nM | probechem.com |

Peroxisome Proliferator-Activated Receptor α (PPARα) Agonism: PPARα is a nuclear receptor that regulates lipid metabolism and is a target for drugs used to treat dyslipidemia. nih.gov A tetrazole analogue of clofibric acid, 2-(4-chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl) propanamide, has been investigated as a potential PPARα agonist. nih.gov The tetrazole ring in this context serves as a bioisosteric replacement for the carboxylic acid group found in many PPARα agonists. nih.gov The activation of PPARα by such agonists leads to a reduction in serum triglycerides and an increase in HDL cholesterol. nih.gov

G-protein Coupled Receptor 40 (GPR40) Antagonism: GPR40, also known as free fatty acid receptor 1 (FFA1), is involved in insulin (B600854) secretion and is a potential target for the treatment of type 2 diabetes. nih.gov While agonists of GPR40 are being explored, antagonists also serve as valuable chemical probes to understand the receptor's function. nih.gov Although direct evidence for this compound is lacking, other heterocyclic compounds have been identified as GPR40 antagonists. For instance, a novel class of sulfonamide-based antagonists for GPR40 has been discovered through virtual screening and cell-based assays. nih.gov

Modulation of Cellular Processes by Tetrazole Derivatives (e.g., cell cycle progression, apoptosis pathways)

Tetrazole derivatives have been shown to exert significant effects on fundamental cellular processes, including cell cycle progression and apoptosis. These effects are often a direct consequence of their interaction with the molecular targets discussed previously.

Cell Cycle Progression: Many tetrazole-based compounds that inhibit tubulin polymerization have been demonstrated to arrest the cell cycle in the G2/M phase. nih.govnih.gov This arrest is a hallmark of microtubule-destabilizing agents and prevents cancer cells from completing mitosis, ultimately leading to cell death. For example, novel tetrazole derivatives targeting tubulin were shown to cause a significant accumulation of cells in the G2/M phase in glioblastoma cell lines. nih.gov Similarly, other tetrazole-containing hybrids have been reported to induce G1 phase arrest in different cancer cell lines. nih.gov

Apoptosis Pathways: The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents eliminate tumor cells. Tetrazole derivatives have been shown to trigger apoptosis through various pathways. nih.gov For instance, the G2/M arrest induced by tubulin-inhibiting tetrazoles is often followed by the induction of apoptosis. nih.govmdpi.com Some tetrazole derivatives have been shown to induce apoptosis by targeting the anti-apoptotic protein Bcl-2. nih.gov Mechanistic studies have revealed that these compounds can lead to a significant increase in the percentage of apoptotic cells, as determined by assays such as Annexin V staining. mdpi.comnih.gov This pro-apoptotic activity is crucial for their potential therapeutic efficacy.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation and Optimization of Molecular Interactions

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective analogues. For tetrazole derivatives, SAR studies have provided valuable insights into the roles of different substituents on the tetrazole ring and the attached aryl groups.

Importance of the Tetrazole Ring: The tetrazole ring is a key pharmacophore in many of the discussed analogues, often acting as a bioisostere for a carboxylic acid group. nih.govprobechem.com Its acidic nature and ability to participate in hydrogen bonding are critical for interactions with targets like histone demethylases and certain receptors. nih.govresearchgate.net For instance, in KDM4A inhibitors, the tetrazole moiety is considered a "warhead" essential for binding. mdpi.com

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the tetrazole or the phenoxy group can dramatically affect activity. researchgate.net In the context of tubulin inhibitors, halogen substitutions, such as the chlorine atom in the 4-chlorophenoxy group, can enhance binding affinity. nih.gov For cyclooxygenase-2 (COX-2) inhibitors based on 1,5-disubstituted tetrazoles, the presence of a 4-methylsulfonyl phenyl group at C-1 of the tetrazole ring was found to be important for activity.

Substituents on the Tetrazole Ring: The substitution at the N-1 position of the tetrazole ring also plays a significant role in determining the compound's properties. The ethyl group in this compound, for example, influences the lipophilicity and steric profile of the molecule, which can affect its binding to molecular targets and its pharmacokinetic properties. SAR studies on tetrazole-based growth hormone secretagogues revealed that the ortho position of the benzyl (B1604629) moiety attached to the tetrazole was favorable for introducing substituents to improve activity. mdpi.com

Computational and Theoretical Chemistry Studies of 5 4 Chlorophenoxy 1 Ethyl 1h Tetrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, frontier orbitals)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For a compound like 5-(4-chlorophenoxy)-1-ethyl-1H-tetrazole, DFT studies would typically be employed to calculate its optimized molecular geometry, bond lengths, and bond angles.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

For analogous tetrazole compounds, researchers have used DFT calculations at levels like B3LYP/6-311++G(d,p) to determine these parameters. dntb.gov.ua Such studies also often include the generation of a Molecular Electrostatic Potential (MEP) map, which visualizes the electron density distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. However, specific values for the HOMO-LUMO gap, orbital energies, and MEP for this compound are not present in the reviewed literature.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor or enzyme. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

In the context of this compound, docking studies would involve placing the molecule into the active site of a biologically relevant target. The simulation would then calculate the most stable binding conformation and estimate the binding energy, often expressed in kcal/mol. The analysis would also detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein.

While docking studies have been performed on a wide array of tetrazole derivatives against various targets like enzymes and DNA nih.govresearchgate.netnih.gov, no published research was found that specifically models the interaction of this compound with a biological target.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide insights into the physical movement and conformational changes of atoms and molecules over time. For this compound, an MD simulation could be used to analyze its conformational flexibility in different environments, such as in a solvent or when bound to a receptor.

When combined with molecular docking, MD simulations can assess the stability of the predicted ligand-receptor complex. By simulating the complex over a period of nanoseconds, researchers can observe how the ligand's position and interactions within the binding pocket evolve, providing a more dynamic and realistic picture of the binding event. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to understand the stability of the complex and the flexibility of its components.

Comprehensive MD simulation studies have been conducted for various heterocyclic compounds to validate docking results and understand binding stability. dntb.gov.ua However, specific MD simulation data detailing the conformational and binding dynamics of this compound is absent from the available scientific record.

Predictive Modeling for Bioisosterism and Rational Analogue Design

The tetrazole ring is a well-known bioisostere for the carboxylic acid group, meaning it can replace the carboxylic acid in a molecule without significantly altering its biological activity, while potentially improving properties like metabolic stability and bioavailability. This principle is a cornerstone of rational drug design.

Predictive modeling in this context would involve using computational tools to design analogues of this compound to enhance desired properties. This could include modifying substituent groups to improve binding affinity (structure-based design) or to optimize pharmacokinetic properties (property-based design). Quantitative Structure-Activity Relationship (QSAR) models could be developed if a series of related compounds with known biological activities were available, allowing for the prediction of the activity of new, unsynthesized analogues.

Studies on other tetrazole series have successfully used these principles to design novel compounds with improved biological profiles. However, predictive models and rational design studies specifically focused on or originating from this compound have not been published.

Advanced Analytical and Spectroscopic Characterization in Research of 5 4 Chlorophenoxy 1 Ethyl 1h Tetrazole and Its Derivatives

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Tautomerism and Isomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of tetrazole derivatives. Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely used to assign proton (¹H) and carbon (¹³C) signals unambiguously, which is fundamental for confirming the correct isomeric structure of compounds like 5-(4-chlorophenoxy)-1-ethyl-1H-tetrazole. beilstein-journals.orgipb.pt

A significant area of study for tetrazoles is tautomerism, particularly the equilibrium between 1H- and 2H-tautomers in 5-substituted tetrazoles. wikipedia.orgresearchgate.net While N-alkylation, as in this compound, locks the tautomeric form, studies on related N-(ω-aminoalkyl)tetrazoles demonstrate the power of NMR in investigating such equilibria. In these cases, the position of the equilibrium between N1 and N2 tautomers is highly dependent on solvent polarity and the nature of substituents. lookchem.com NMR studies, including variable temperature experiments, show that interconversion often proceeds through an intermolecular dissociation-recombination mechanism. researchgate.netlookchem.com For instance, in N-(ω-aminoalkyl)tetrazoles, the N2-isomer is often predominant in nonpolar solvents, while the N1-isomer becomes more populated in polar solvents. lookchem.com

Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations, offering insights into the spatial proximity of atoms and helping to determine the conformation and stereochemistry of these molecules in solution. ipb.pt The chemical shifts of tetrazole ring carbons and protons are characteristic of the specific isomer, with the tetrazole carbon in the N2-isomer typically being more deshielded than in the N1-isomer. lookchem.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Tetrazoles Note: This table provides illustrative data from related structures to demonstrate typical chemical shift ranges. Actual values for this compound would require specific experimental data.

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |

| 1,5-Disubstituted Tetrazole Derivative | ¹H | 7.41–7.34 (m, Ar-H), 4.05-3.99 (m, N-CH) | CDCl₃ | mdpi.com |

| 1,5-Disubstituted Tetrazole Derivative | ¹³C | 155.7 (C-tetrazole), 137.3-129.2 (C-aromatic) | CDCl₃ | mdpi.com |

| 5-Phenyl-2H-tetrazole Derivative | ¹H | 8.24 (d, Ar-H), 7.66 (s, CH) | (CD₃)₂SO | acs.org |

| 5-Phenyl-2H-tetrazole Derivative | ¹³C | 163.4 (C-tetrazole), 139.7-123.0 (C-aromatic) | (CD₃)₂SO | acs.org |

X-ray Crystallographic Studies for Solid-State Structure and Molecular Recognition Insights

X-ray crystallography provides definitive proof of molecular structure in the solid state, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules within a crystal lattice. For tetrazole derivatives, this technique is invaluable for unambiguously distinguishing between N1 and N2 isomers and for studying intermolecular interactions that govern molecular packing and recognition. acs.orgcore.ac.uk

Studies on related compounds, such as 5-(4-chlorophenyl)-1H-tetrazole, show how molecules pack in the crystal. In this precursor, molecules are linked by N—H⋯N hydrogen bonds, forming a one-dimensional chain structure. nih.gov The analysis of its crystal structure revealed two independent molecules, one nearly planar and the other significantly twisted, highlighting the conformational flexibility of the phenyl-tetrazole linkage. nih.gov

In 1,5-disubstituted tetrazoles, which are structurally analogous to this compound, X-ray studies have shown that the tetrazole ring can engage in various non-covalent interactions, including hydrogen bonding and π–π stacking with aromatic rings. nih.govacs.org These interactions are crucial in molecular recognition, for example, in how a tetrazole-containing molecule might bind to a biological target. The tetrazole moiety is recognized as a bioisostere of the cis-amide bond, and crystallographic data provide the geometric parameters (torsion angles, bond distances) that validate this comparison. nih.govacs.org

Table 2: Illustrative Crystallographic Data for a Tetrazole Derivative Data for 5-(4-Chlorophenyl)-1H-tetrazole, a related precursor.

| Parameter | Value |

| Compound | C₇H₅ClN₄ |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 9.4596 (19) |

| b (Å) | 11.437 (2) |

| c (Å) | 7.2988 (15) |

| β (°) | 107.91 (3) |

| Volume (ų) | 751.4 (3) |

| Z (molecules/unit cell) | 4 |

| Key Interaction | N—H⋯N hydrogen bonds |

| Source: nih.gov |

High-Resolution Mass Spectrometry for Reaction Monitoring and Complex Product Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the analysis of this compound and its derivatives. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound with high confidence. This capability is critical for confirming the identity of the target product and differentiating it from potential isomers or byproducts. beilstein-journals.orgacs.org

Techniques like Electrospray Ionization (ESI) coupled with HRMS are commonly used to analyze products from complex reaction mixtures, such as those from multicomponent reactions used to synthesize 1,5-disubstituted tetrazoles. beilstein-journals.orgmdpi.com Researchers use HRMS to verify the successful synthesis of target molecules by comparing the experimentally measured exact mass with the calculated theoretical mass, often with a precision of less than 5 ppm. acs.org

Furthermore, LC-MS (Liquid Chromatography-Mass Spectrometry) allows for the separation of components in a mixture before they enter the mass spectrometer. nih.govcanada.ca This is particularly useful for reaction monitoring, where small samples can be taken from a reaction at different time points to track the consumption of starting materials and the formation of products and intermediates. This data helps in optimizing reaction conditions such as temperature, time, and catalyst loading. nih.gov

Advanced Chromatographic Techniques for High-Purity Isolation and Quantitative Research Analysis

The isolation and purification of this compound from crude reaction mixtures is a critical step to obtain material suitable for further study. Advanced chromatographic techniques are indispensable for this purpose. nih.govresearchgate.net

Flash column chromatography using silica (B1680970) gel is a standard method for the initial purification of tetrazole derivatives on a preparative scale. acs.org For achieving higher purity, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the method of choice. nih.govresearchgate.net The development of a validated HPLC method allows for the accurate quantification of the compound (assay determination) and the detection and quantification of any process-related impurities. ijrpc.com

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and greater sensitivity, making it ideal for analyzing complex mixtures and detecting trace-level impurities. nih.govijrpc.com The choice of stationary phase (e.g., C18) and mobile phase composition is optimized to achieve efficient separation of the target compound from starting materials, reagents, and byproducts. ijrpc.comresearchgate.net These high-purity samples are essential for accurate spectroscopic analysis and biological testing.

In Situ Spectroscopic Methods for Real-Time Mechanistic Investigations

Understanding the reaction mechanism for the formation of tetrazoles is crucial for process optimization and control. In situ spectroscopic techniques, which monitor the reaction as it happens without the need for sampling, provide powerful insights into reaction kinetics and the transient intermediates involved.

For tetrazole synthesis, which often involves cycloaddition reactions, in situ methods can help elucidate the role of catalysts and reaction conditions. nih.govacs.org For example, monitoring a reaction using Fourier-Transform Infrared (FT-IR) spectroscopy can track the disappearance of the nitrile (C≡N) stretching band and the azide (B81097) (N₃) stretching band, alongside the appearance of peaks corresponding to the tetrazole ring. This real-time data allows for the calculation of reaction rates and the identification of potential reaction intermediates.

While specific in situ studies on this compound are not widely documented, research on related [2+3] cycloadditions to form tetrazoles has utilized these methods. nih.gov Quantum chemical calculations often complement these experimental studies to propose plausible reaction pathways, which can then be validated by in situ monitoring. acs.org Such investigations have helped to clarify whether mechanisms are concerted or stepwise and have revealed the role of metal catalysts in activating nitrile substrates. nih.govacs.org

Emerging Research Frontiers and Broader Applications of 5 4 Chlorophenoxy 1 Ethyl 1h Tetrazole in Chemical Science

Applications in Coordination Chemistry and Advanced Ligand Design

There is no specific information available in the scientific literature regarding the application of 5-(4-chlorophenoxy)-1-ethyl-1H-tetrazole in coordination chemistry or as a ligand for advanced material design.

Generally, the tetrazole functional group is of significant interest in coordination chemistry due to the presence of four nitrogen atoms, which can act as multidentate or bridging building blocks in the formation of supramolecular assemblies and coordination polymers. The coordination versatility of the tetrazole ring allows it to bind with metal ions in at least nine different modes. This adaptability has led to the synthesis of intriguing metal-organic frameworks with diverse architectures and potential applications in materials science. Researchers have successfully used various substituted tetrazoles to create coordination complexes with interesting magnetic, luminescent, and catalytic properties. However, no such studies have been published specifically employing this compound as a ligand.

Role as Versatile Building Blocks for Complex Chemical Architectures

No published research details the use of This compound as a versatile building block for constructing complex chemical architectures.

Tetrazole derivatives are widely regarded as valuable building blocks in organic synthesis and medicinal chemistry. They are often used as bioisosteres for carboxylic acids, enhancing physicochemical properties like lipophilicity and metabolic stability in drug-like molecules. A novel strategy in chemical synthesis involves using protected tetrazole aldehydes as versatile precursors that can be incorporated into multicomponent reactions to create diverse and complex molecular scaffolds. This "building block approach" allows for the efficient generation of compound libraries for screening in drug discovery programs. While this demonstrates the potential utility of tetrazole-based compounds, the specific synthetic utility of this compound as a precursor for more complex structures has not been documented.

Development of Chemical Probes and Tools for Fundamental Biological Research

There are no specific studies on the development or use of This compound as a chemical probe or a tool for fundamental biological research.

The tetrazole scaffold is a component of many biologically active compounds and has been incorporated into molecules designed to interact with biological targets. For instance, certain tetrazole derivatives have been designed as microtubule destabilizers for anticancer research. The unique electronic and structural properties of the tetrazole ring can be exploited to design molecules that can probe biological systems. The general approach involves attaching the tetrazole moiety to other functional groups to create compounds that can interact with specific enzymes or receptors, sometimes with fluorescent tags for detection. Despite the broad interest in tetrazoles for medicinal chemistry and their potential as biological tools, research specifically applying this compound in this context is not available.

Future Directions in Sustainable Synthetic Methodology and Deeper Mechanistic Understanding

Given the absence of primary research on This compound , there are no specific discussions regarding its future synthetic methodologies or mechanistic studies.

For the broader class of tetrazoles, future research directions focus on developing greener and more sustainable synthetic strategies. This includes the use of water-mediated reactions, solvent-free conditions, and heterogeneous catalysts to reduce the environmental impact of their synthesis. Efforts are ongoing to improve the efficiency and safety of tetrazole synthesis, moving away from hazardous reagents like hydrazoic acid. From a mechanistic standpoint, a deeper understanding of the cycloaddition reactions used to form the tetrazole ring is a continuing area of investigation. Such fundamental studies are crucial for designing more efficient and selective synthetic routes to novel tetrazole derivatives. These general trends in tetrazole chemistry would logically apply to this compound, should it become a compound of synthetic or medicinal interest in the future.

Q & A

Q. What are the standard synthetic routes for 5-(4-chlorophenoxy)-1-ethyl-1H-tetrazole, and how are reaction conditions optimized?

The compound can be synthesized via a heterogeneously catalyzed reaction using Bleaching Earth Clay (BEC, pH 12.5) as a catalyst in PEG-400 solvent. Key steps include:

- Reacting equimolar amounts of precursor 4a-h (1.00 mmole) with substituted chlorobenzoyl chloride (1.00 mmole) at 70–80°C for 1 hour.

- Monitoring reaction progress via TLC, followed by quenching with ice water and recrystallization in aqueous acetic acid for purification .

Q. How is this compound characterized spectroscopically?

Characterization typically involves:

- FT-IR : Identification of functional groups (e.g., tetrazole ring C=N stretch at ~1600 cm⁻¹, aromatic C-Cl at ~750 cm⁻¹) .

- ¹H NMR : Peaks for ethyl groups (δ 1.2–1.5 ppm, triplet) and chlorophenoxy protons (δ 6.8–7.4 ppm, multiplet) .

- Single-crystal X-ray diffraction for unambiguous structural confirmation, as demonstrated in Acta Crystallographica studies .

Q. What are the critical parameters for ensuring purity during synthesis?

- TLC monitoring to track reaction completion.

- Recrystallization in aqueous acetic acid to remove unreacted starting materials .

- HPLC or GC-MS for purity validation (not explicitly cited but inferred from standard protocols).

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for structural confirmation?

Discrepancies in NMR/IR data may arise from tautomerism in the tetrazole ring or solvent effects. Resolution strategies include:

Q. What methodologies are used to evaluate the biological activity of this compound?

- Antimicrobial assays : Agar diffusion or microdilution methods against bacterial/fungal strains (e.g., S. aureus, C. albicans). Activity correlates with substituent electronegativity; electron-withdrawing groups (e.g., Cl) enhance membrane disruption .

- Docking studies : Computational modeling to predict interactions with microbial enzymes (e.g., cytochrome P450) .

Q. How do substituents on the tetrazole ring influence physicochemical properties?

- Lipophilicity : Chlorophenoxy groups increase logP, enhancing membrane permeability.

- Thermal stability : Ethyl groups reduce melting points compared to bulkier substituents.

- Solubility : PEG-400-mediated synthesis improves aqueous solubility due to residual solvent interactions .

Q. What advanced techniques are used to study reaction mechanisms during synthesis?

- Kinetic isotope effects (KIE) to identify rate-determining steps.

- In-situ FT-IR to monitor intermediate formation (e.g., acyl chloride intermediates).

- Mass spectrometry to detect transient species (e.g., tetrazolium ions) .

Q. How can synthetic yields be improved while minimizing side products?

- Catalyst screening : BEC outperforms homogeneous catalysts by reducing side reactions like hydrolysis.

- Solvent optimization : PEG-400 stabilizes intermediates via hydrogen bonding.

- Microwave-assisted synthesis to reduce reaction time and improve homogeneity (not cited but a common optimization strategy) .

Q. What computational tools are recommended for predicting reactivity and stability?

Q. How is crystallographic data utilized to resolve stereochemical uncertainties?

Single-crystal X-ray diffraction provides:

- Bond angles and lengths (e.g., N-N bond distances in the tetrazole ring: ~1.30–1.35 Å).

- Packing diagrams to analyze intermolecular interactions (e.g., π-π stacking of chlorophenoxy groups) .

Key Considerations for Researchers

- Contradictions in Evidence : While most studies agree on BEC/PEG-400 as optimal for synthesis, alternative routes (e.g., nano-TiCl₄·SiO₂ catalysts) may require comparative yield analysis .

- Data Gaps : Limited evidence on long-term stability or toxicity profiles; accelerated stability studies (e.g., ICH guidelines) are recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.